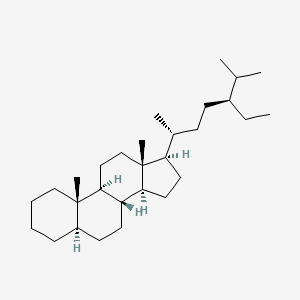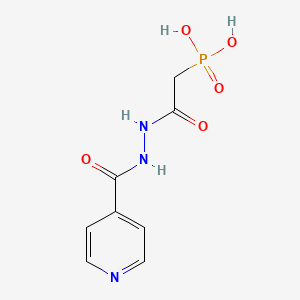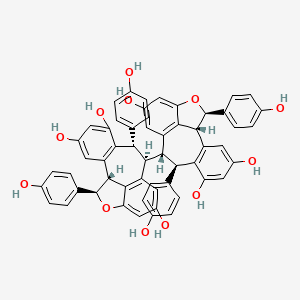
Hopeaphenol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hopeaphenol A is a natural product found in Hopea parviflora, Vateria indica, and Vatica oblongifolia with data available.
Scientific Research Applications
Antioxidant Properties
Hopeaphenol A, a naturally occurring plant polyphenol composed of resveratrol units, exhibits significant antioxidant activity. It has been tested in various in vitro assays, including free radical scavenging, superoxide anion radical, hydrogen peroxide scavenging, and ferric reducing power. The studies have shown that Hopeaphenol A exhibits substantial antioxidant properties, comparable to those of known antioxidants like quercetin. This makes it a potential natural antioxidant component suitable for use as a food preservative or in nutraceuticals (Subramanian, Raj, Manigandan, & Elangovan, 2015).
Inhibition of Bacterial Virulence
Hopeaphenol A has been identified as an inhibitor of Type III secretion systems (T3SSs) in Gram-negative pathogens such as Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Targeting bacterial virulence, such as the T3SS utilized by many clinically relevant gram-negative pathogens, is a novel strategy to counteract bacterial infections, especially in the context of increasing antibiotic resistance. Hopeaphenol A exhibits micromolar activity towards the T3SSs in these pathogens, demonstrating its potential as a virulence-blocking compound (Zetterström et al., 2013).
Antimicrobial Properties
Hopeaphenol A and its derivatives have shown moderate activity against methicillin-resistant Staphylococcus aureus and Mycobacterium smegmatis. This indicates its potential application in developing antimicrobial agents, which is particularly crucial in the face of increasing antibiotic resistance (Zgoda-Pols, Freyer, Killmer, & Porter, 2002).
Potential Against SARS-CoV-2 Variants
Hopeaphenol A has been identified as a potent and selective inhibitor of the viral entry of various SARS-CoV-2 variants, including the USA-WA1/2020, B.1.1.7 (United Kingdom variant), and B.1.351 (South Africa variant). It interferes with the binding of the viral spike receptor-binding domain (RBD) to the host ACE2 receptor, a mechanism crucial for viral entry. The efficacy of Hopeaphenol A against these variants and its high selectivity index make it a promising candidate for further investigation as an antiviral agent (Tietjen et al., 2021).
Impact on Mast Cells and Inflammatory Mediator Release
Hopeaphenol A has been documented to inhibit the release of histamine, tumor necrosis factor-α (TNF-α), and leukotrienes from bone marrow-derived mast cells in vitro. This suggests its potential role in managing inflammatory responses, as these mediators are involved in various allergic and inflammatory conditions. The study highlights the anti-inflammatory potential of Hopeaphenol A and its impact on mast cell-mediated immune responses (Bao, 2004).
Anti-hyperlipidemic Effects
Hopeaphenol A has demonstrated the ability to suppress plasma triglyceride elevation in mice and inhibit pancreatic lipase activity, suggesting its potential as an anti-hyperlipidemic agent. Such properties are crucial in the management of conditions like hyperlipidemia and related cardiovascular diseases (Morikawa et al., 2012).
properties
Molecular Formula |
C56H42O12 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46+,51-,52+,53-,54-,55+,56+/m1/s1 |
InChI Key |
YQQUILZPDYJDQJ-VHXTUJGLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@H]9[C@@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
synonyms |
hopeaphenol A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



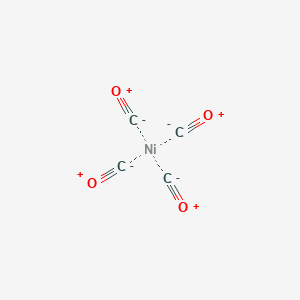
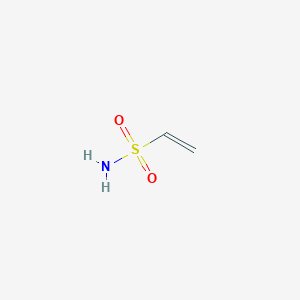
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
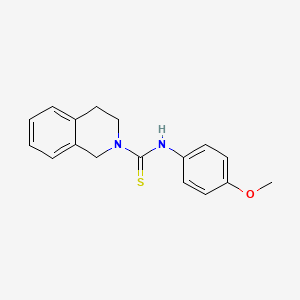
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)
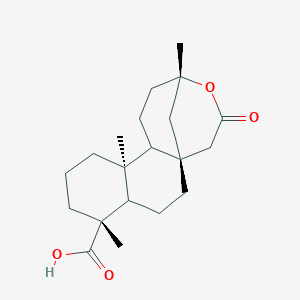
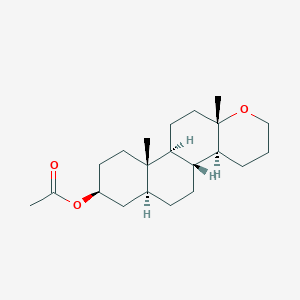
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)
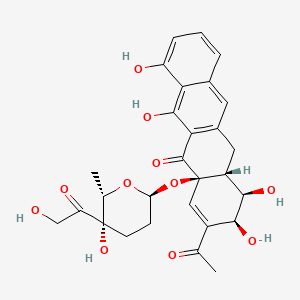

![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)
